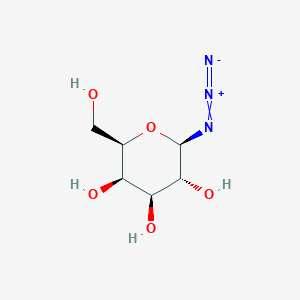

β-D-半乳糖吡喃糖基叠氮化物

描述

Beta-D-galactopyranosyl azide: is a chemical compound with the molecular formula C6H11N3O5 It is a derivative of galactose, a type of sugar, where the hydroxyl group at the anomeric carbon is replaced by an azide group

科学研究应用

Beta-D-galactopyranosyl azide has several applications in scientific research:

作用机制

Target of Action

The primary target of Beta-D-galactopyranosyl azide is the enzyme Arabinogalactan endo-1,4-beta-galactosidase, which is found in Bacillus licheniformis . This enzyme is responsible for hydrolyzing the beta-1,4-galactan linkages of arabinogalactan type I, a pectic substance found in plants such as soybeans .

Mode of Action

Beta-D-galactopyranosyl azide interacts with its target, the Arabinogalactan endo-1,4-beta-galactosidase, by being a substrate for this enzyme . The enzyme catalyzes the hydrolysis of the Beta-D-galactopyranosyl azide, and the azide that is produced inhibits cell growth .

Biochemical Pathways

Beta-D-galactopyranosyl azide affects the biochemical pathway involving the hydrolysis of the beta-1,4-galactan linkages of arabinogalactan type I . This results in the production of azide, which inhibits cell growth .

Result of Action

The molecular and cellular effects of Beta-D-galactopyranosyl azide’s action involve the inhibition of cell growth. This occurs because the Beta-D-galactopyranosyl azide is hydrolyzed by the enzyme Arabinogalactan endo-1,4-beta-galactosidase, and the azide that is produced inhibits cell growth .

Action Environment

The action of Beta-D-galactopyranosyl azide can be influenced by environmental factors. For instance, the activity of the enzyme Arabinogalactan endo-1,4-beta-galactosidase, which Beta-D-galactopyranosyl azide targets, can be affected by temperature . Psychrophilic enzymes, which are active at low temperatures, can adjust their stable structure for the reduced kinetic energy at refrigerated temperatures .

生化分析

Biochemical Properties

Beta-D-galactopyranosyl azide has been shown to interact with various enzymes, including E461 G-β-galactosidase from Escherichia coli . This enzyme catalyzes the synthesis of Beta-D-galactopyranosyl azide from 0-nitrophenyl-β-D-galactopyranoside and azide . The interaction is specific and quantitative, producing only the β anomer .

Cellular Effects

In cellular contexts, Beta-D-galactopyranosyl azide has been found to inhibit the growth of Escherichia coli that express β-galactosidase . This is because β-galactosidase catalyzes the hydrolysis of the Beta-D-galactopyranosyl azide, and the azide that is produced inhibits cell growth . This selective inhibition of growth has potential application in molecular biology screening .

Molecular Mechanism

The molecular mechanism of action of Beta-D-galactopyranosyl azide involves its interaction with the enzyme β-galactosidase. The enzyme catalyzes the hydrolysis of the Beta-D-galactopyranosyl azide, producing azide which inhibits cell growth .

Metabolic Pathways

Beta-D-galactopyranosyl azide is involved in the metabolic pathway catalyzed by β-galactosidase

准备方法

Synthetic Routes and Reaction Conditions: Beta-D-galactopyranosyl azide can be synthesized through a one-step reaction from o-nitrophenyl-beta-D-galactopyranoside and azide, catalyzed by E461G-beta-galactosidase from Escherichia coli. The reaction is quantitative in the presence of excess azide, producing only the beta anomer . The product is then purified using extraction with ethyl acetate, silica gel chromatography, and crystallization, achieving a 71% yield .

Industrial Production Methods: The use of glycosynthases for the production of oligosaccharides, including Beta-D-galactopyranosyl azide, is becoming increasingly important in industrial applications .

化学反应分析

Types of Reactions: Beta-D-galactopyranosyl azide undergoes various chemical reactions, including:

Hydrolysis: Catalyzed by beta-galactosidase, resulting in the formation of D-galactopyranose and azide.

Substitution Reactions: The azide group can participate in click chemistry reactions, forming triazoles.

Common Reagents and Conditions:

Hydrolysis: Requires beta-galactosidase enzyme and water.

Click Chemistry: Typically involves copper(I) catalysts and alkyne substrates.

Major Products:

Hydrolysis: Produces D-galactopyranose and azide.

Click Chemistry: Forms triazole derivatives.

相似化合物的比较

Beta-D-galactopyranosyl-(1->4)-beta-D-galactopyranose: Another galactose derivative used in similar applications.

1-Azido-1-deoxy-beta-D-lactopyranoside: Shares the azide functional group and is used in click chemistry.

Uniqueness: Beta-D-galactopyranosyl azide is unique due to its specific structure, which allows it to participate in both enzymatic hydrolysis and click chemistry reactions. This dual functionality makes it a versatile tool in various scientific and industrial applications .

属性

IUPAC Name |

2-azido-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O5/c7-9-8-6-5(13)4(12)3(11)2(1-10)14-6/h2-6,10-13H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSRDTSABQYNYMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)N=[N+]=[N-])O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407911 | |

| Record name | 2-azido-6-(hydroxymethyl)oxane-3,4,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35899-89-9 | |

| Record name | 2-azido-6-(hydroxymethyl)oxane-3,4,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Beta-D-galactopyranosyl azide useful in studying enzyme activity?

A1: Beta-D-galactopyranosyl azide serves as a substrate for the enzyme beta-galactosidase. Unlike typical substrates, the azide leaving group allows researchers to probe the enzyme's mechanism. For instance, studies have shown that Beta-D-galactopyranosyl azide is hydrolyzed by Beta-galactosidase to produce galactose and azide ion at a rate slow enough to be mechanistically informative. [] This property makes it valuable for kinetic studies and mechanistic investigations.

Q2: How does the structure of Beta-D-galactopyranosyl azide influence its interaction with Beta-galactosidase?

A2: The azide group in Beta-D-galactopyranosyl azide plays a crucial role in its interaction with Beta-galactosidase. While the enzyme can hydrolyze the compound, it cannot catalyze the reverse reaction, synthesizing Beta-D-galactopyranosyl azide from azide ion and the enzyme-bound galactosyl intermediate. [] This suggests limitations in the enzyme's ability to stabilize the transition state or binding interactions specific to the azide leaving group.

Q3: Can Beta-D-galactopyranosyl azide be used to synthesize larger carbohydrate structures?

A3: Yes, Beta-D-galactopyranosyl azide can be utilized as a starting material for the synthesis of more complex oligosaccharides. A novel alpha-galactosynthase, derived from the bacterium Thermotoga maritima, has been shown to effectively use Beta-D-galactopyranosyl azide as a substrate. [] This enzyme catalyzes the formation of alpha-galacto-oligosaccharides, showcasing the potential of Beta-D-galactopyranosyl azide as a building block in chemoenzymatic synthesis.

Q4: How does the reactivity of Beta-D-galactopyranosyl azide compare to other Beta-galactosidase substrates?

A4: Studies comparing the reactivity of various substrates, including Beta-D-galactopyranosyl azide, with Beta-galactosidase mutants like E461G provide valuable insights. The E461G mutation significantly enhances the enzyme's affinity for azide as a leaving group, leading to a substantial increase in the equilibrium constant for the transfer of the galactosyl group from the enzyme to azide. [] This highlights how specific mutations can drastically alter substrate preference and reaction outcomes.

Q5: Can Beta-D-galactopyranosyl azide be utilized in solid-phase synthesis?

A5: Yes, a derivative of Beta-D-galactopyranosyl azide has been successfully employed in solid-phase synthesis. Researchers synthesized a 2,3,4-tri-O-pivaloylated Beta-D-galactopyranosyl azide with a hydroxy-functionalized spacer at the C-6 position. [] This derivative could be immobilized on a solid support, demonstrating its potential for combinatorial chemistry and the development of glycan arrays.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。